molecular formula C12H13BrO4 B028310 1-(3,5-Diacetoxyphenyl)-1-bromoethane CAS No. 1026420-83-6

1-(3,5-Diacetoxyphenyl)-1-bromoethane

Cat. No. B028310
M. Wt: 301.13 g/mol
InChI Key: ZYSHBERCPPDDCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated organic compounds involves multi-step procedures, including the use of bromine or brominated intermediates in combination with other organic or inorganic reagents. For instance, compounds like 1-bromo-1-lithioethene have been synthesized through reactions with aldehydes and ketones, showcasing the versatility of brominated compounds in organic synthesis (Novikov & Sampson, 2005).

Molecular Structure Analysis

Structural analysis of brominated organic compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, reveals their conformational stability and orientation, which are crucial for understanding their reactivity and properties. These analyses often employ techniques like NMR, X-ray diffraction, and computer simulations (Khazhiev et al., 2018).

Chemical Reactions and Properties

Brominated compounds participate in a variety of chemical reactions, demonstrating a range of reactivities due to the presence of the bromine atom. For example, 1-bromo-1-lithioethene shows distinct reactions with different electrophiles, leading to various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of brominated organic compounds are influenced by their molecular structure. Studies on compounds like 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane have detailed their phase behavior, melting points, and solubility, providing insights into their potential applications in various fields (Khazhiev et al., 2018).

Chemical Properties Analysis

The chemical properties of brominated organic compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their utilization in synthesis and material science. The reactivity of 1-bromo-1-lithioethene with aldehydes, ketones, and other electrophiles exemplifies the chemical versatility of brominated compounds (Novikov & Sampson, 2005).

Scientific Research Applications

Synthesis and Material Applications

  • Liquid Crystalline Dendrimeric Polymers : The synthesis of thermotropic nematic liquid crystalline dendrimeric polymers, such as 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane and its bromo derivative, demonstrates the potential use of related compounds in the development of new materials with unique properties (Percec & Kawasumi, 1992).

  • Catalyst-Transfer Polycondensation : A study on Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene) showcases the use of bromo-containing compounds in catalyst-transfer polycondensation, a method significant in polymer science (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Chemical Reactions and Synthesis

  • Electrochemical Reductive Coupling : Research on the electrochemical reductive coupling of bromoethyl acetate to produce 1,4-butanediol diacetate highlights the role of bromo-containing compounds in electrochemical synthesis and the potential for industrial applications (Cipris, 1978).

  • Synthesis of Morpholine Derivatives : A novel synthesis approach for cis-3,5-disubstituted morpholine derivatives using bromoethyl compounds illustrates the utility of such compounds in organic synthesis and the creation of complex molecular structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Antimicrobial Studies

  • Synthesis and Antimicrobial Screening : The synthesis of certain bromo-containing 1,3-dione derivatives and their metal complexes, along with their antimicrobial properties, highlights the potential biomedical applications of these compounds (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).

Molecular Structure and Analysis

  • Molecular-Packing Analysis : A study involving 1-(4-Bromophenyl)-3-ethyl-(3,5,6,7-tetra-Oacetyl1,2-dideoxy-D-glycero-fl-D-talo-heptofuranoso) provides insights into molecular packing and structural analysis, crucial for understanding the physical properties of such compounds (Estrada, Conde, & Márquez, 1987).

properties

IUPAC Name

[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHBERCPPDDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463870
Record name 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Diacetoxyphenyl)-1-bromoethane

CAS RN

1026420-83-6
Record name 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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